"2-(Quinolin-8-yloxy)propanoic acid" chemical properties and structure
"2-(Quinolin-8-yloxy)propanoic acid" chemical properties and structure
An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Quinolin-8-yloxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural identifiers, physicochemical properties, and potential synthetic pathways. The information is presented in a clear and structured format, including tables for quantitative data and a visual representation of a proposed synthetic workflow.
Chemical Structure and Identifiers
2-(Quinolin-8-yloxy)propanoic acid is a chemical compound that incorporates a quinoline ring linked to a propanoic acid moiety through an ether bond. The quinoline ring system is a key structural feature found in many biologically active compounds. The structure of 2-(Quinolin-8-yloxy)propanoic acid is presented below, along with its key identifiers.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-(quinolin-8-yloxy)propanoic acid | [1] |
| CAS Number | 331474-43-2 | [1] |
| Molecular Formula | C12H11NO3 | [1][2] |
| SMILES | CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | [1] |
| InChI | InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15) | [1] |
| InChIKey | KJQWSJOVJCOZBD-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are crucial for determining its behavior in various chemical and biological systems. The computed properties of 2-(Quinolin-8-yloxy)propanoic acid are summarized in the following table.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 217.22 g/mol | [1][2] |
| XLogP3 | 1.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 217.07389321 Da | [1][2] |
| Monoisotopic Mass | 217.07389321 Da | [1][2] |
| Topological Polar Surface Area | 59.4 Ų | [1][2] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of 2-(Quinolin-8-yloxy)propanoic acid is through a Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline with an appropriate propanoic acid derivative. A detailed two-step protocol is outlined below.
Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)propanoate
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Reactants: 8-hydroxyquinoline, ethyl 2-bromopropanoate, and a suitable base such as potassium carbonate (K2CO3).
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is used.
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Procedure:
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Dissolve 8-hydroxyquinoline and potassium carbonate in the chosen solvent in a round-bottom flask.
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Add ethyl 2-bromopropanoate to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
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The solvent is then removed under reduced pressure to yield the crude ethyl 2-(quinolin-8-yloxy)propanoate.
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Purify the crude product using column chromatography.
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Step 2: Hydrolysis to 2-(Quinolin-8-yloxy)propanoic acid
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Reactant: Ethyl 2-(quinolin-8-yloxy)propanoate.
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Reagents: A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for saponification.
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Solvent: A mixture of an alcohol (e.g., ethanol) and water.
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Procedure:
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Dissolve the purified ethyl 2-(quinolin-8-yloxy)propanoate in the solvent mixture.
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Add an aqueous solution of the base to the mixture.
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Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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After completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with water, and dry to obtain the final product, 2-(Quinolin-8-yloxy)propanoic acid.
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Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 2-(Quinolin-8-yloxy)propanoic acid.
Caption: Proposed synthetic workflow for 2-(Quinolin-8-yloxy)propanoic acid.
Potential Biological Activity
Derivatives of quinoline are known to exhibit a wide range of biological activities.[3][4] The quinoline nucleus is a scaffold of interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with therapeutic value. Some reported activities for quinoline derivatives include:
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Antimicrobial Activity: Many quinoline-based compounds have shown efficacy against various bacterial and fungal strains.[3][5][6]
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Anti-inflammatory and Analgesic Effects: Certain quinoline carboxylic acid derivatives have been investigated for their anti-inflammatory and pain-relieving properties.[4]
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Anticancer Properties: Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines and have been studied as potential anticancer agents.[7][8] For example, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides have shown potent cytotoxicity against MCF-7 breast cancer cells.[7]
While specific biological activities and signaling pathways for 2-(Quinolin-8-yloxy)propanoic acid are not extensively documented in the public domain, its structural similarity to other biologically active quinoline compounds suggests it may be a candidate for further investigation in these areas.
Conclusion
2-(Quinolin-8-yloxy)propanoic acid is a quinoline derivative with well-defined chemical and structural properties. This guide has provided a summary of its key identifiers and physicochemical characteristics in a structured format. Furthermore, a plausible and detailed synthetic protocol via Williamson ether synthesis followed by hydrolysis has been outlined, offering a practical approach for its preparation in a laboratory setting. The diverse biological activities associated with the quinoline scaffold highlight the potential of this compound for further research and development in medicinal chemistry.
References
- 1. 2-(Quinolin-8-yloxy)propanoic acid | C12H11NO3 | CID 2893515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-quinolin-8-yloxypropanoic acid | C12H11NO3 | CID 776992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ect-journal.kz [ect-journal.kz]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
